Anti-virus agent 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

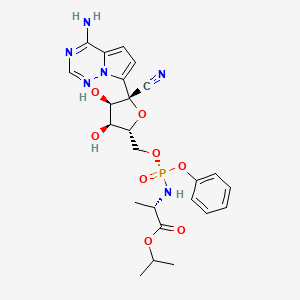

propan-2-yl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N6O8P/c1-14(2)36-23(33)15(3)29-39(34,38-16-7-5-4-6-8-16)35-11-18-20(31)21(32)24(12-25,37-18)19-10-9-17-22(26)27-13-28-30(17)19/h4-10,13-15,18,20-21,31-32H,11H2,1-3H3,(H,29,34)(H2,26,27,28)/t15-,18+,20+,21+,24-,39-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBLGVOITWEDBZ-QNYHHDFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N6O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Remdesivir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral agent that has demonstrated significant efficacy against a range of RNA viruses, including coronaviruses such as SARS-CoV, MERS-CoV, and SARS-CoV-2.[1][2] It is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.[3][4] Originally developed for the treatment of Hepatitis C and later investigated for Ebola virus disease, its potent in vitro activity against SARS-CoV-2 led to its widespread investigation and emergency use authorization for the treatment of COVID-19.[5] This document provides a detailed technical overview of the molecular mechanisms that underpin Remdesivir's antiviral activity, with a focus on its intracellular activation and its function as a delayed chain terminator of viral RNA synthesis.

Mechanism of Action

Remdesivir's therapeutic effect is contingent upon its intracellular conversion to the active triphosphate form, which then targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral genome replication.

Intracellular Activation Pathway

As a prodrug, Remdesivir is designed for efficient cellular uptake. Once inside the host cell, it undergoes a multi-step metabolic activation to its pharmacologically active form, Remdesivir triphosphate (RDV-TP), also known as GS-443902. This bioactivation process is essential for its antiviral function and proceeds as follows:

-

Initial Hydrolysis: Remdesivir is first hydrolyzed by cellular esterases, primarily carboxylesterase 1 (CES1) and cathepsin A (CatA), to form an alanine intermediate metabolite (GS-704277).

-

Formation of Monophosphate: This intermediate is subsequently hydrolyzed by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate form, GS-441524 monophosphate.

-

Successive Phosphorylations: Cellular phosphotransferases then catalyze two sequential phosphorylation events, converting the monophosphate into the diphosphate and finally into the active triphosphate, RDV-TP.

This multi-step activation ensures that the active form of the drug is generated at the site of viral replication.

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The active metabolite, RDV-TP, is a structural analog of adenosine triphosphate (ATP) and acts as a competitive inhibitor of the viral RdRp. The mechanism of inhibition is characterized by a process known as delayed chain termination.

-

Incorporation: RDV-TP competes with endogenous ATP for incorporation into the nascent viral RNA strand by the RdRp enzyme. The SARS-CoV-2 RdRp has been shown to have a higher selectivity for RDV-TP over ATP.

-

Delayed Chain Termination: Unlike many nucleoside analogs that cause immediate chain termination, the incorporation of Remdesivir does not immediately halt RNA synthesis. Instead, the RdRp can add a few more nucleotides to the growing RNA chain before synthesis is arrested. For SARS-CoV and MERS-CoV, RNA synthesis is halted three base pairs after the incorporation of Remdesivir. This delayed termination is thought to be due to a steric clash between the 1'-cyano group of the incorporated Remdesivir and the RdRp enzyme, which occurs after translocation.

-

Evasion of Proofreading: The delayed nature of the chain termination may help the incorporated Remdesivir evade the viral 3'-5' exoribonuclease (ExoN) proofreading mechanism, which would otherwise remove the incorrect nucleotide.

A secondary mechanism of action has also been proposed, where the presence of Remdesivir in the template RNA strand can hinder the incorporation of the complementary nucleotide, further inhibiting viral replication.

Quantitative Data Summary

The in vitro efficacy of Remdesivir has been evaluated against a variety of coronaviruses. The following table summarizes key quantitative data from these studies.

| Virus | Cell Line | EC50 (µM) | Reference |

| SARS-CoV-2 | Vero E6 | 0.77 | |

| SARS-CoV-2 (Alpha) | Vero E6 | 0.32 | |

| SARS-CoV-2 (Beta) | Vero E6 | 0.5 | |

| SARS-CoV-2 (Gamma) | Vero E6 | 0.4 | |

| SARS-CoV-2 (Delta) | Vero E6 | 0.59 | |

| SARS-CoV-2 (Omicron) | Vero E6 | 0.51 | |

| MERS-CoV | - | 0.34 |

Key Experimental Protocols

The elucidation of Remdesivir's mechanism of action has been supported by a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro RdRp Inhibition Assay

Objective: To determine the inhibitory effect of RDV-TP on the activity of viral RNA-dependent RNA polymerase.

Materials:

-

Recombinant viral RdRp complex (e.g., nsp12-nsp7-nsp8)

-

RNA template-primer duplex

-

Radionabeled or fluorescently labeled nucleoside triphosphates (NTPs)

-

Remdesivir triphosphate (RDV-TP)

-

Reaction buffer (containing MgCl2, DTT, and other necessary salts)

-

Quenching solution (e.g., EDTA)

-

Denaturing polyacrylamide gel

Protocol:

-

Prepare reaction mixtures containing the RdRp complex, RNA template-primer, and varying concentrations of RDV-TP and the competing natural NTP (e.g., ATP).

-

Initiate the polymerization reaction by adding the labeled NTP.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Terminate the reaction by adding the quenching solution.

-

Denature the RNA products and separate them by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the RNA products using autoradiography or fluorescence imaging.

-

Quantify the amount of full-length and terminated RNA products to determine the extent of inhibition by RDV-TP.

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the concentration of Remdesivir that inhibits viral replication by 50% (EC50) in a cell culture model.

Materials:

-

Vero E6 cells (or another susceptible cell line)

-

SARS-CoV-2 (or other target virus)

-

Remdesivir

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Agarose overlay medium

-

Crystal violet staining solution

Protocol:

-

Seed Vero E6 cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of Remdesivir in cell culture medium.

-

Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Remove the viral inoculum and wash the cells.

-

Add the different concentrations of Remdesivir to the wells, along with an agarose overlay medium to restrict viral spread to adjacent cells.

-

Incubate the plates at 37°C in a CO2 incubator for 72 hours or until plaques are visible.

-

Fix the cells with a formalin solution.

-

Remove the agarose overlay and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration of Remdesivir compared to the untreated control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Conclusion

Remdesivir is a potent antiviral agent that functions as a delayed chain terminator of viral RNA synthesis. Its mechanism of action involves a multi-step intracellular activation to its triphosphate form, which then effectively competes with ATP for incorporation by the viral RdRp. The subsequent delayed termination of RNA synthesis, coupled with a potential for evading viral proofreading mechanisms, underscores the sophisticated design of this prodrug. The structural and biochemical insights gained from studying Remdesivir's interaction with the SARS-CoV-2 RdRp provide a valuable framework for the development of next-generation nucleotide analogue inhibitors with enhanced efficacy and broader antiviral activity.

References

- 1. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. High-throughput rational design of the remdesivir binding site in the RdRp of SARS-CoV-2: implications for potential resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. benchchem.com [benchchem.com]

- 5. Remdesivir - Wikipedia [en.wikipedia.org]

A Technical Guide to the Identification and Validation of Targets for Novel Antiviral Agents: A Case Study of "Anti-virus Agent 1"

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of effective antiviral therapeutics is a cornerstone of global health security. A critical initial step in this endeavor is the identification and subsequent validation of the specific biological target(s) through which a novel antiviral compound exerts its effect. This process, known as target identification and validation, provides the mechanistic foundation for rational drug design, optimization, and clinical development. An inadequate understanding of the drug's target can lead to failed clinical trials and wasted resources.

This technical guide provides an in-depth overview of the core principles and methodologies for the target identification and validation of a novel hypothetical compound, "Anti-virus Agent 1" (AVA-1). It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, data interpretation frameworks, and visual representations of key workflows and biological pathways.

Target Identification: Unveiling the Molecular Target of AVA-1

Target identification aims to pinpoint the specific host or viral molecules (e.g., proteins, enzymes, nucleic acids) that physically interact with AVA-1, leading to the observed antiviral activity. A variety of methods can be employed, broadly categorized as direct (biochemical) and indirect (genetic/computational) approaches. This guide will focus on a widely used direct biochemical method: Affinity Purification-Mass Spectrometry (AP-MS).

Experimental Approach: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique used to isolate a specific protein of interest (the "bait") and its binding partners (the "prey") from a complex mixture like a cell lysate.[1][2] For AVA-1, this involves chemically modifying the compound to incorporate a high-affinity tag, allowing it to be selectively captured along with its interacting proteins.

The general workflow involves:

-

Synthesis of an Affinity Probe: AVA-1 is synthesized with a linker arm attached to a biotin tag.

-

Cell Treatment & Lysis: Virus-infected host cells are treated with the biotinylated AVA-1 probe. The cells are then lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Affinity Purification: The cell lysate is incubated with streptavidin-coated magnetic beads. The high affinity of biotin for streptavidin ensures that the AVA-1 probe, along with any bound proteins, is captured.

-

Elution and Digestion: After stringent washing to remove non-specific binders, the bound proteins are eluted from the beads and digested into smaller peptides, typically with trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were pulled down with AVA-1.[3]

Data Presentation: Putative AVA-1 Interacting Proteins

The output from the mass spectrometer is a list of identified proteins. To distinguish true interactors from background contaminants, data from the AVA-1 pulldown are compared against a negative control (e.g., beads only or a pulldown with an inactive analog of AVA-1). The results are often presented in a table that highlights proteins significantly enriched in the AVA-1 sample.

Table 1: Top Putative Host Protein Interactors for AVA-1 Identified by AP-MS

| Protein ID (UniProt) | Gene Name | Protein Name | Fold Enrichment (AVA-1 vs. Control) | p-value | Putative Function in Viral Cycle |

| P0DTC2 | SPIKE | Spike glycoprotein | 15.2 | 1.8e-6 | Viral Entry (Receptor Binding) |

| P62158 | HSP90AA1 | Heat shock protein HSP 90-alpha | 12.5 | 4.5e-5 | Protein Folding, Viral Replication |

| Q9Y266 | DDX3X | ATP-dependent RNA helicase DDX3X | 9.8 | 1.2e-4 | RNA metabolism, Innate Immunity |

| P08238 | HSPA8 | Heat shock cognate 71 kDa protein | 8.1 | 3.7e-4 | Chaperone, Viral Uncoating |

| Q13155 | IPO5 | Importin-5 | 6.5 | 9.1e-3 | Nuclear Import of Viral Proteins |

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol provides a detailed methodology for identifying the protein targets of AVA-1.[4]

Materials:

-

Biotinylated AVA-1 probe

-

Virus-infected host cells (e.g., A549, Vero E6)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors.

-

Streptavidin-coated magnetic beads

-

Wash Buffer: Lysis buffer with 0.1% NP-40

-

Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.5

-

Dithiothreitol (DTT) and Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS instrumentation

Procedure:

-

Cell Culture and Treatment: Plate host cells and infect with the target virus at a multiplicity of infection (MOI) of 0.1. At 24 hours post-infection, treat cells with 10 µM biotinylated AVA-1 or a DMSO control for 4 hours.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 1 mL of ice-cold Lysis Buffer per 10 cm dish, scrape cells, and incubate on ice for 30 minutes with gentle agitation.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. Determine protein concentration using a BCA assay.

-

Affinity Purification:

-

Equilibrate 50 µL of streptavidin magnetic beads by washing three times with Lysis Buffer.

-

Incubate 1 mg of cell lysate with the equilibrated beads for 2 hours at 4°C with end-over-end rotation.

-

Wash the beads five times with 1 mL of Wash Buffer to remove non-specific proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

-

Add 1 µg of trypsin and incubate overnight at 37°C with shaking.

-

-

Peptide Cleanup and MS Analysis:

-

Collect the supernatant containing the digested peptides.

-

Acidify the peptides with formic acid and desalt using a C18 StageTip.

-

Analyze the peptides by LC-MS/MS.

-

Search the resulting spectra against a human and viral protein database to identify and quantify proteins.

-

Visualization: Target Identification Workflow

The following diagram illustrates the logical flow of the AP-MS experiment.

Target Validation: Confirming the Role of the Identified Target

Target validation is the process of confirming that the interaction between AVA-1 and the identified putative target (from Section 2.0) is responsible for the drug's antiviral effect.[5] This step is crucial to ensure that further drug development efforts are focused on a biologically relevant target. Based on the hypothetical data in Table 1, we will focus on validating the viral Spike glycoprotein as the primary target of AVA-1.

Experimental Approach: siRNA-Mediated Gene Knockdown

One robust method for target validation is to deplete the host cell of the putative target protein and observe if this affects the antiviral activity of the compound. Small interfering RNA (siRNA) is a tool used to silence the expression of a specific gene. If the Spike protein is the true target, its absence should render AVA-1 ineffective.

The validation workflow is as follows:

-

siRNA Transfection: Host cells are transfected with siRNA molecules specifically designed to target the mRNA of the Spike protein, leading to its degradation and preventing protein synthesis. A non-targeting (scrambled) siRNA is used as a negative control.

-

Protein Knockdown Confirmation: After 48-72 hours, the efficiency of gene knockdown is confirmed by measuring the Spike protein levels, typically via Western Blot or qPCR.

-

Antiviral Assay: The siRNA-transfected cells are then infected with the virus and treated with varying concentrations of AVA-1.

-

Efficacy Measurement: The antiviral efficacy of AVA-1 is measured (e.g., by plaque assay or TCID50) and compared between cells with the target protein knocked down and control cells.

Data Presentation: Impact of Target Knockdown on AVA-1 Efficacy

The results of the validation experiment can be summarized by comparing the half-maximal effective concentration (EC50) of AVA-1 under different conditions. A significant increase in the EC50 value in knockdown cells indicates that the target is required for the drug's activity.

Table 2: Effect of Spike Protein Knockdown on AVA-1 Antiviral Efficacy

| Condition | Target Protein Level (% of Control) | AVA-1 EC50 (µM) | Fold Shift in EC50 |

| Scrambled siRNA Control | 100% | 0.5 ± 0.08 | 1.0 (Reference) |

| Spike siRNA #1 | 15% | 12.8 ± 1.5 | 25.6 |

| Spike siRNA #2 | 22% | 10.5 ± 1.1 | 21.0 |

The >20-fold shift in EC50 strongly suggests that the Spike protein is the primary target of AVA-1's antiviral activity.

Experimental Protocol: siRNA Knockdown and Antiviral Assay

This protocol details the steps for validating the Spike protein as the target of AVA-1.

Materials:

-

Host cells susceptible to viral infection

-

Pre-designed siRNAs targeting the Spike protein and a non-targeting control siRNA

-

Lipofectamine RNAiMAX transfection reagent

-

Opti-MEM Reduced Serum Medium

-

AVA-1 compound

-

Antibodies for Western Blot (anti-Spike, anti-GAPDH)

-

Virus stock

Procedure:

-

siRNA Transfection:

-

Day 1: Seed host cells in 24-well plates to be 70-80% confluent on the day of transfection.

-

Day 2: For each well, dilute 20 pmol of siRNA in 50 µL of Opti-MEM. In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes.

-

Combine the diluted siRNA and Lipofectamine, mix gently, and incubate for 20 minutes at room temperature.

-

Add the 100 µL siRNA-lipid complex to each well.

-

-

Knockdown Incubation: Incubate the cells for 48 hours at 37°C.

-

Confirmation of Knockdown (Western Blot):

-

Lyse a parallel set of transfected cells and perform a Western Blot using an anti-Spike antibody to confirm protein depletion. Use an anti-GAPDH antibody as a loading control.

-

-

Antiviral Assay:

-

After the 48-hour incubation, remove the transfection medium.

-

Infect the cells with the virus at an MOI of 0.01 for 1 hour.

-

Remove the inoculum and add fresh medium containing a serial dilution of AVA-1.

-

Incubate for an additional 48-72 hours.

-

-

Quantify Viral Titer:

-

Collect the supernatant and determine the viral titer using a plaque assay or TCID50 assay.

-

Calculate the EC50 of AVA-1 for both the target knockdown and control siRNA-treated cells.

-

Visualization: Signaling Pathway Modulation by AVA-1

Viruses often hijack host cell signaling pathways to facilitate their entry and replication. AVA-1, by targeting the Spike protein, is hypothesized to block the initial interaction with the host cell receptor (e.g., ACE2), thereby preventing downstream signaling events that lead to viral entry.

Conclusion

The systematic process of target identification and validation is fundamental to modern antiviral drug discovery. Through the combined application of advanced biochemical techniques like AP-MS and robust genetic methods such as siRNA-mediated knockdown, researchers can confidently identify the molecular target of a novel compound and validate its relevance to the desired therapeutic outcome. The case study of "this compound" illustrates a logical and rigorous pathway from a hit compound to a validated lead, providing a strong mechanistic basis for its advancement into preclinical and clinical development. This structured approach significantly de-risks the drug development pipeline and increases the probability of delivering safe and effective antiviral therapies.

References

- 1. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 2. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]

- 3. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

In-Depth Technical Review of the Antiviral Activity of Anti-Virus Agent 1 (Remdesivir)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-virus agent 1, scientifically known as Remdesivir (GS-5734), is a nucleotide analog prodrug with broad-spectrum antiviral activity against a range of RNA viruses.[1][2] Initially developed for the treatment of Ebola virus disease, it has garnered significant attention for its efficacy against coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.[3][4] This technical guide provides a comprehensive review of the antiviral activity of Remdesivir, detailing its mechanism of action, summarizing quantitative efficacy data, and outlining key experimental protocols.

Mechanism of Action

Remdesivir is a phosphoramidate prodrug of an adenosine analog.[5] Its antiviral activity is contingent on its intracellular conversion to the active nucleoside triphosphate form, GS-443902. This multi-step metabolic activation is initiated by cellular esterases, including carboxylesterase 1 (CES1) and cathepsin A (CatA), which hydrolyze the prodrug to its alanine intermediate. Subsequent hydrolysis by histidine triad nucleotide-binding protein 1 (HINT1) yields the monophosphate form, which is then phosphorylated by cellular kinases to the active triphosphate metabolite.

The active form, Remdesivir triphosphate (RDV-TP), acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). As an analog of adenosine triphosphate (ATP), RDV-TP is incorporated into the nascent viral RNA chain. This incorporation does not immediately terminate chain synthesis; instead, it leads to a delayed chain termination several nucleotides downstream. This mechanism effectively halts viral genome replication. Studies have shown that the SARS-CoV-2 RdRp has a higher selectivity for RDV-TP over the natural ATP substrate.

Antiviral Activity: Quantitative Data

The in vitro antiviral efficacy of Remdesivir has been demonstrated against a variety of RNA viruses. The following tables summarize the key quantitative data from various studies.

| Virus | Cell Line | Assay Type | EC50 (µM) | Reference(s) |

| Coronaviruses | ||||

| SARS-CoV-2 | Vero E6 | Plaque Reduction/CPE | 0.77, 2.0 - 9.8 | |

| SARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta, Omicron) | Vero E6 | CPE Assay | 0.32 - 0.59 | |

| SARS-CoV | HAE (Human Airway Epithelial) cells | Viral Yield Reduction | 0.074 | |

| MERS-CoV | HAE (Human Airway Epithelial) cells | Viral Yield Reduction | 0.074, 0.34 | |

| Murine Hepatitis Virus (MHV) | Delayed Brain Tumor cells | Viral Yield Reduction | 0.03 | |

| Filoviruses | ||||

| Ebola Virus (EBOV) | HeLa, HMVEC, Human Macrophages | Viral Yield Reduction | 1.845, 0.367, 0.297 | |

| Ebola Virus (EBOV) | Cell-based assays | Viral Yield Reduction | 0.06 - 0.14 |

Table 1: In Vitro Antiviral Activity of Remdesivir (EC50 Values)

| Cell Line | CC50 (µM) | Reference(s) |

| MT-4 | 21 | |

| Vero E6 | >100 |

Table 2: Cytotoxicity of Remdesivir (CC50 Values)

Key Experimental Protocols

Plaque Reduction Assay for Antiviral Activity in Vero E6 Cells

This assay is a standard method to determine the concentration of an antiviral agent that inhibits the production of infectious virus particles.

Materials:

-

Vero E6 cells (ATCC® CRL-1586™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

-

SARS-CoV-2 viral stock

-

Remdesivir, dissolved in DMSO

-

Agarose or Carboxymethylcellulose (CMC) for overlay

-

Neutral Red or Crystal Violet stain

Protocol:

-

Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of Remdesivir in DMEM with 2% FBS.

-

Infection: When cells are confluent, remove the growth medium and infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units, PFU). Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Treatment and Overlay: After the adsorption period, remove the viral inoculum and wash the cells with PBS. Add the prepared Remdesivir dilutions to the respective wells. Overlay the cells with a mixture of 2x DMEM and 1.6% agarose or CMC to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques are formed in the virus-only control wells.

-

Staining and Quantification: Fix the cells (e.g., with 4% paraformaldehyde) and stain with Neutral Red or Crystal Violet to visualize the plaques. Count the number of plaques in each well. The EC50 value is calculated as the concentration of Remdesivir that reduces the number of plaques by 50% compared to the virus-only control.

qRT-PCR for Quantification of Viral RNA

This method quantifies the amount of viral RNA present in cell culture supernatants or cell lysates after treatment with the antiviral agent.

Materials:

-

Infected cell culture supernatants or cell lysates

-

RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

-

Reverse transcriptase

-

qPCR primers and probe specific for a viral gene (e.g., N gene of SARS-CoV-2)

-

qPCR master mix

-

Real-time PCR instrument

Protocol:

-

Sample Collection: Collect cell culture supernatants at a specific time point post-infection (e.g., 48 hours).

-

RNA Extraction: Extract viral RNA from the collected samples using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers and probe for the target viral gene, and a qPCR master mix. The reaction is typically run for 40-45 cycles.

-

Data Analysis: The amount of viral RNA is quantified by comparing the cycle threshold (Ct) values of the treated samples to a standard curve of known viral RNA concentrations. A higher Ct value indicates a lower amount of viral RNA.

Visualizations

References

- 1. dovepress.com [dovepress.com]

- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antiviral Agent Remdesivir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral agent that has demonstrated in vitro and in vivo activity against a range of RNA viruses.[1] Originally developed for the treatment of Hepatitis C and subsequently tested against Ebola virus, it has gained significant attention for its efficacy against coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to Remdesivir.

Chemical Structure and Properties

Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.[3] Its structure is designed to enhance intracellular penetration and subsequent conversion to its active triphosphate form.

Chemical Name: 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Molecular Formula: C₂₇H₃₅N₆O₈P

Molecular Weight: 602.6 g/mol

Mechanism of Action

Remdesivir is a direct-acting antiviral that inhibits viral RNA-dependent RNA polymerase (RdRp). As a prodrug, it must be metabolized within the host cell to its pharmacologically active form.

The key steps in its mechanism of action are:

-

Cellular Uptake: Remdesivir diffuses into the host cell.

-

Metabolic Activation: Inside the cell, esterases (like CES1 and CTSA) and a phosphoramidase (HINT1) convert Remdesivir into its nucleoside monophosphate form (GS-441524 monophosphate). This is then further phosphorylated by host kinases to the active nucleoside triphosphate analog (GS-443902).

-

Inhibition of Viral RdRp: The active triphosphate metabolite (RDV-TP) acts as an analog of adenosine triphosphate (ATP) and competes with the natural substrate for incorporation into nascent viral RNA chains by the viral RdRp.

-

Delayed Chain Termination: After incorporation into the viral RNA, Remdesivir causes delayed chain termination, which halts the replication of the viral genome.

Figure 1: Mechanism of action of Remdesivir.

Quantitative Data

The following tables summarize the in vitro antiviral activity, cytotoxicity, and pharmacokinetic parameters of Remdesivir.

Table 1: In Vitro Antiviral Activity of Remdesivir

| Virus | Cell Line | EC₅₀ (µM) | IC₅₀ (µM) | Reference |

| SARS-CoV-2 | Vero E6 | 0.77 | - | |

| SARS-CoV-2 | Vero E6 | 1.65 | - | |

| SARS-CoV-2 | Calu-3 | 0.28 | - | |

| SARS-CoV-2 | Human Airway Epithelial (HAE) | 0.01 | - | |

| SARS-CoV | HAE | - | 0.069 | |

| MERS-CoV | HAE | - | 0.074 | |

| MERS-CoV | Calu-3 | - | 0.025 | |

| HCoV-229E | MRC-5 | - | 0.067 |

EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration.

Table 2: Cytotoxicity of Remdesivir

| Cell Line | CC₅₀ (µM) | Reference |

| Vero E6 | >100 | |

| Calu-3 | >20 | |

| Huh7.5 | 15.2 | |

| MT-4 | 1.7 - 20 | |

| Primary Human Hepatocytes | >20 |

CC₅₀: 50% cytotoxic concentration.

Table 3: Pharmacokinetic Parameters of Remdesivir in Humans

| Parameter | Value | Reference |

| Remdesivir (Parent Drug) | ||

| Half-life (t₁/₂) | ~1 hour | |

| Clearance (CL) | 755 - 719 mL/min | |

| Volume of Distribution (Vd) | 45.1 - 66.5 L | |

| Protein Binding | 88.0 - 93.6% | |

| GS-441524 (Metabolite) | ||

| Half-life (t₁/₂) | ~27 hours | |

| Protein Binding | 2% | |

| GS-704277 (Metabolite) | ||

| Half-life (t₁/₂) | ~1.3 hours | |

| Protein Binding | 1% |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC₅₀).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero E6) in 6- or 12-well plates.

-

Virus stock of known titer.

-

Serial dilutions of Remdesivir.

-

Serum-free culture medium.

-

Semi-solid overlay medium (e.g., containing agarose or methylcellulose).

-

Fixing solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Virus Preparation: Prepare a dilution of the virus stock in serum-free medium to yield a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Compound Treatment: Prepare serial dilutions of Remdesivir. Mix the virus dilution with each compound dilution.

-

Infection: Remove the culture medium from the cells and infect with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.

-

Overlay: Aspirate the inoculum and add the semi-solid overlay medium. This restricts the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Fixation and Staining: Fix the cells with the fixing solution, then remove the overlay and stain the cell monolayer with crystal violet.

-

Plaque Counting: Wash the wells to remove excess stain and count the number of plaques. Plaques appear as clear zones against the stained cell monolayer.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of Remdesivir compared to the virus control (no compound). Determine the EC₅₀ value by regression analysis.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of an antiviral compound to protect cells from the destructive effects of a virus.

Materials:

-

Confluent monolayer of host cells in 96-well plates.

-

Virus stock.

-

Serial dilutions of Remdesivir.

-

Culture medium.

-

Cell viability reagent (e.g., Neutral Red, MTT, or a reagent to measure ATP).

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate and incubate to form a confluent monolayer.

-

Compound Addition: Add serial dilutions of Remdesivir to the wells. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

Infection: Infect the cells with a pre-titered amount of virus that causes significant CPE.

-

Incubation: Incubate the plate for a period sufficient for the development of CPE in the virus control wells.

-

Quantification of Cell Viability: Add a cell viability reagent to all wells and measure the signal according to the manufacturer's instructions (e.g., absorbance or luminescence).

-

Data Analysis: Calculate the percentage of CPE inhibition for each concentration of Remdesivir. The EC₅₀ is the concentration that protects 50% of the cells from the viral cytopathic effect.

Figure 2: General workflow for in vitro antiviral assays.

Conclusion

Remdesivir is a potent antiviral agent with a well-defined mechanism of action against a variety of RNA viruses, including SARS-CoV-2. Its efficacy has been demonstrated in numerous in vitro studies, and it serves as an important tool in the study of antiviral drug development. This guide provides essential technical information for researchers and scientists working with this compound.

References

- 1. Safety, Tolerability, and Pharmacokinetics of Remdesivir, An Antiviral for Treatment of COVID‐19, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

In Silico Modeling of Oseltamivir Binding to Neuraminidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy against influenza A and B viruses.[1][2] Its efficacy lies in the targeted inhibition of the viral neuraminidase (NA) enzyme, a critical component in the viral life cycle responsible for the release of progeny virions from infected host cells.[3][4] Understanding the molecular interactions that govern the binding of oseltamivir to neuraminidase is paramount for the development of next-generation antivirals and for addressing the challenge of drug resistance. This technical guide provides an in-depth exploration of the in silico modeling of oseltamivir's binding to its target, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the mechanism of action, present quantitative data from computational studies, detail experimental and computational protocols, and visualize key pathways and workflows.

Introduction: Oseltamivir and its Target, Neuraminidase

Oseltamivir is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate.[3] This active metabolite acts as a competitive inhibitor of the influenza virus's neuraminidase enzyme. Neuraminidase is a surface glycoprotein that cleaves sialic acid residues on the host cell surface, facilitating the release of newly formed virus particles. By binding to the active site of neuraminidase, oseltamivir carboxylate prevents this cleavage, leading to the aggregation of virions on the cell surface and limiting the spread of infection.

The emergence of oseltamivir-resistant influenza strains, often due to mutations in the neuraminidase gene, underscores the importance of continued research into the drug-target interaction. In silico modeling has become an indispensable tool in this endeavor, providing detailed insights into binding mechanisms and the structural basis of resistance.

Quantitative Analysis of Oseltamivir-Neuraminidase Binding

In silico studies have quantified the binding affinity of oseltamivir for neuraminidase, providing valuable data for drug design and optimization. The following tables summarize key quantitative findings from various computational analyses.

| Study Type | Neuraminidase Subtype | Binding Affinity Metric | Value | Reference |

| Molecular Docking | H1N1 | Binding Energy (ΔG) | -4.2841 kcal/mol | |

| Molecular Dynamics | H7N9 (Wildtype) | Binding Free Energy (ΔGbind) | -15.46 ± 0.23 kcal/mol | |

| Molecular Dynamics | H7N9 (E119V Mutant) | Binding Free Energy (ΔGbind) | -11.72 ± 0.21 kcal/mol | |

| MM/3D-RISM | Influenza B (Wildtype) | Binding Free Energy (ΔGbind) | - | |

| MM/3D-RISM | Influenza B (E119G Mutant) | Binding Free Energy (ΔGbind) | - | |

| MM/3D-RISM | Influenza B (R152K Mutant) | Binding Free Energy (ΔGbind) | - |

Table 1: In Silico Binding Affinities of Oseltamivir to Neuraminidase.

| Inhibitor | Neuraminidase Subtype | IC50 (nM) | Reference |

| Oseltamivir Carboxylate | Influenza A/H1N1 | 2.5 | |

| Oseltamivir Carboxylate | Influenza A/H3N2 | 0.96 | |

| Oseltamivir Carboxylate | Influenza B | 60 | |

| Oseltamivir-Phenylalanine | 3CL0 | 3.03 µM | |

| Oseltamivir | 3CL0 | 67.22 µM |

Table 2: In Vitro Inhibitory Concentrations (IC50) of Oseltamivir and Derivatives.

Methodologies: In Silico and Experimental Protocols

A combination of computational and experimental techniques is employed to study the binding of oseltamivir to neuraminidase.

In Silico Modeling Protocols

3.1.1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Protein and Ligand Preparation:

-

Obtain the 3D crystal structure of the influenza neuraminidase protein from a repository like the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Obtain the 3D structure of oseltamivir carboxylate and optimize its geometry.

-

-

Grid Generation: Define a grid box encompassing the active site of the neuraminidase.

-

Docking Simulation: Utilize software such as AutoDock Vina to perform the docking calculations, which explore various conformations of the ligand within the defined grid.

-

Analysis: Analyze the resulting docking poses based on their binding energies and interactions with key active site residues.

3.1.2. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

-

System Setup:

-

Use the best-docked pose of the oseltamivir-neuraminidase complex as the starting structure.

-

Solvate the complex in a water box with appropriate ions to neutralize the system.

-

-

Simulation:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature.

-

Run a production simulation for a sufficient duration (e.g., nanoseconds to microseconds) to capture the dynamics of the system.

-

-

Analysis: Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energies using methods like MM/PBSA or MM/GBSA.

Experimental Validation Protocols

3.2.1. X-ray Crystallography

This technique provides high-resolution structural information of the protein-ligand complex.

-

Crystallization: Co-crystallize the neuraminidase protein with oseltamivir carboxylate.

-

Data Collection: Expose the crystals to an X-ray source and collect diffraction data.

-

Structure Determination: Process the diffraction data to determine the electron density map and build the atomic model of the complex.

3.2.2. Enzyme Inhibition Assay (Neuraminidase Inhibition Assay)

This assay measures the inhibitory activity of a compound against the neuraminidase enzyme.

-

Assay Setup:

-

Prepare a reaction mixture containing the neuraminidase enzyme, a fluorescent or chemiluminescent substrate (e.g., MUNANA), and varying concentrations of the inhibitor (oseltamivir carboxylate).

-

-

Measurement: Incubate the mixture and measure the fluorescence or luminescence generated by the enzymatic cleavage of the substrate.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing the Interaction and Workflow

Neuraminidase-Mediated Viral Release Pathway

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the inhibitory effect of oseltamivir.

Caption: Role of Neuraminidase in Viral Release and Inhibition by Oseltamivir.

In Silico Modeling Workflow for Oseltamivir

This diagram outlines the typical workflow for the computational analysis of oseltamivir's binding to neuraminidase.

Caption: Workflow for In Silico Modeling of Oseltamivir-Neuraminidase Binding.

Conclusion

In silico modeling provides a powerful and insightful approach to understanding the molecular basis of oseltamivir's antiviral activity. Through techniques like molecular docking and molecular dynamics simulations, researchers can elucidate the intricate interactions between the drug and the neuraminidase active site, quantify binding affinities, and predict the impact of resistance mutations. This knowledge is crucial for the rational design of more potent and broad-spectrum influenza inhibitors. The integration of computational and experimental methods will continue to be a driving force in the development of novel antiviral therapies to combat the ever-evolving threat of influenza.

References

Initial Cytotoxicity Assessment of "Anti-virus agent 1" in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antiviral therapeutics is a cornerstone of global health preparedness. A critical early-stage gatekeeping step in the drug discovery pipeline is the rigorous assessment of a compound's cytotoxicity. This evaluation determines the therapeutic window—the concentration range at which an agent is effective against a pathogen without causing undue harm to host cells.[1] This document provides a comprehensive technical overview of the methodologies for conducting an initial cytotoxicity assessment of a novel compound, designated here as "Anti-virus agent 1," using established in vitro cell-based assays.

The preclinical development of an antiviral agent is a staged process, with the initial phase focused on gathering in vitro data to estimate the potential therapeutic index.[2] This involves comparing the concentrations required to inhibit viral growth with the concentrations that induce cytotoxicity in host cells.[2] A favorable therapeutic index is a key indicator for advancing a compound to further preclinical and, eventually, clinical studies. This guide outlines the experimental protocols, data presentation standards, and visualization of key processes and pathways relevant to this initial safety profiling.

Data Presentation: Quantitative Cytotoxicity Analysis

A primary output of the initial cytotoxicity assessment is the quantitative measurement of the compound's effect on cell viability. This data is typically summarized to allow for clear comparison across different cell lines and experimental conditions.[1] The 50% cytotoxic concentration (CC50) is a standard metric, representing the concentration of a compound that results in the death of 50% of the host cells.[1]

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cell Type | This compound CC50 (µM) |

| Vero E6 | Monkey Kidney Epithelial | > 100 |

| A549 | Human Lung Carcinoma | 85.4 |

| Huh-7 | Human Liver Carcinoma | 92.1 |

| HEK293T | Human Embryonic Kidney | > 100 |

| MRC-5 | Human Lung Fibroblast | 78.9 |

Table 2: Comparative Analysis of Cell Viability after 48-hour Exposure to this compound

| Concentration (µM) | Vero E6 (% Viability) | A549 (% Viability) | MRC-5 (% Viability) |

| 1 | 99.2 ± 2.1 | 98.7 ± 3.4 | 99.5 ± 1.8 |

| 10 | 97.5 ± 3.5 | 95.1 ± 4.2 | 96.3 ± 2.9 |

| 25 | 94.3 ± 4.1 | 88.9 ± 5.1 | 85.7 ± 4.5 |

| 50 | 85.1 ± 5.6 | 70.3 ± 6.3 | 65.4 ± 5.8 |

| 100 | 62.7 ± 7.2 | 48.5 ± 7.1 | 45.2 ± 6.2 |

Experimental Workflow and Signaling Pathways

General Experimental Workflow

The initial cytotoxicity assessment follows a structured workflow, beginning with cell preparation and culminating in data analysis. This process ensures reproducibility and a comprehensive evaluation of the test agent's effect on cell health.

Apoptosis Signaling Pathway

A common mechanism of drug-induced cytotoxicity is the induction of apoptosis, or programmed cell death. Understanding whether "this compound" activates this pathway is crucial. The extrinsic apoptosis pathway is initiated by external signals, such as the binding of a ligand to a death receptor on the cell surface.

Experimental Protocols

Detailed and standardized protocols are essential for reliable and reproducible cytotoxicity data. The following sections describe the methodologies for three common assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

-

MTT reagent (5 mg/mL in PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of "this compound" in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle-only (e.g., DMSO) controls.

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes. This provides a measure of cell lysis and membrane integrity loss.

Materials:

-

Commercially available LDH assay kit

-

Cell culture medium

-

96-well plates

-

Microplate reader

Procedure:

-

Culture cells and treat them with serial dilutions of "this compound" for 48 hours, as described for the MTT assay.

-

Carefully collect the cell culture supernatant from each well.

-

Add the supernatant to the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubate the mixture for the time specified in the kit protocol, typically at room temperature and protected from light.

-

Measure the absorbance at 490 nm.

-

The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated relative to a maximum LDH release control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Materials:

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with "this compound" at various concentrations for 48 hours.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) will be distinguished based on their fluorescence profiles.

Conclusion

The initial in vitro cytotoxicity assessment is a mandatory step in the preclinical evaluation of any new antiviral candidate. By employing a battery of validated assays such as MTT, LDH, and apoptosis detection, researchers can build a comprehensive safety profile for "this compound." The data generated from these studies, particularly the CC50 values across multiple cell lines, are fundamental for calculating the selectivity index and making informed decisions about the continued development of the compound. A thorough and methodologically sound approach, as outlined in this guide, is paramount for ensuring that only the most promising and safest candidates progress through the drug development pipeline.

References

Remdesivir: A Technical Whitepaper on its Broad-Spectrum Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734) is an investigational nucleotide analogue prodrug with demonstrated broad-spectrum antiviral activity against a range of RNA viruses.[1][2] Originally developed for the treatment of Ebola virus disease, it has shown potent in vitro and in vivo activity against several viral families, including coronaviruses, filoviruses, paramyxoviruses, and pneumoviruses.[2][3] This document provides a comprehensive technical overview of Remdesivir's antiviral profile, mechanism of action, and the key experimental protocols used for its evaluation.

Core Mechanism of Action

Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.[4] Its mechanism of action involves intracellular metabolism to an active nucleoside triphosphate (NTP) form, GS-443902. This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. Upon incorporation into the nascent viral RNA chain, Remdesivir induces delayed chain termination, effectively halting viral replication. A key advantage of Remdesivir is its selectivity; the active triphosphate form is more readily incorporated by viral RdRp than by human DNA and RNA polymerases, minimizing off-target effects.

Figure 1: Intracellular activation and mechanism of action of Remdesivir.

Quantitative In Vitro Antiviral Activity

Remdesivir has demonstrated potent antiviral activity against a wide array of viruses in various cell-based assays. The following tables summarize its efficacy, with EC50 representing the concentration of the drug that gives a half-maximal response, IC50 being the half-maximal inhibitory concentration, and CC50 indicating the 50% cytotoxic concentration. A higher selectivity index (SI = CC50/EC50) suggests a more favorable safety profile.

Table 1: Antiviral Activity of Remdesivir against Coronaviruses

| Virus (Strain) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| SARS-CoV-2 (2019-nCoV) | Vero E6 | 0.77 | >100 | >129 | |

| SARS-CoV-2 (Alpha) | Vero E6 | 0.21 | >100 | >476 | |

| SARS-CoV-2 (Beta) | Vero E6 | 0.28 | >100 | >357 | |

| SARS-CoV-2 (Gamma) | Vero E6 | 0.31 | >100 | >322 | |

| SARS-CoV-2 (Delta) | Vero E6 | 0.32 | >100 | >312 | |

| SARS-CoV-2 (Omicron) | Vero E6 | 0.35 | >100 | >285 | |

| SARS-CoV | HAE | 0.069 | >10 | >145 | |

| MERS-CoV | HAE | 0.074 | >10 | >135 | |

| HCoV-OC43 | Huh-7 | 0.067 | 18.9 | 282 | |

| HCoV-229E | H1 HeLa | 0.093 | >50 | >538 |

Table 2: Broad-Spectrum Antiviral Activity of Remdesivir

| Viral Family | Virus (Strain) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Filoviridae | Ebola Virus (EBOV) | HeLa | ~0.1 | Not specified | Not specified | |

| Marburg Virus (MARV) | Not specified | 0.024–0.068 | ~4 | ~59-167 | ||

| Sudan Virus (SUDV) | Not specified | 0.12–0.24 | ~4 | ~17-33 | ||

| Flaviviridae | West Nile Virus (WNV) | Not specified | 0.05 | Not specified | Not specified | |

| Picornaviridae | Enterovirus 68D | RD | 0.050 | 2.82 | 56 | |

| Enterovirus 71 | RD | 0.140 | 3.31 | 24 |

Key Experimental Protocols

The evaluation of Remdesivir's antiviral potential relies on a suite of standardized in vitro assays. Below are the detailed methodologies for three critical experiments.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of Remdesivir that is toxic to the host cells, which is essential for calculating the selectivity index.

Methodology:

-

Cell Seeding: Vero E6 cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and incubated overnight.

-

Compound Preparation: A two-fold serial dilution of Remdesivir is prepared in DMEM with 2% FBS. A vehicle control (e.g., DMSO) is also prepared.

-

Cell Treatment: The growth medium is removed from the cells, and 100 µL of the prepared drug dilutions are added to the respective wells.

-

Incubation: The plate is incubated for 48 to 72 hours at 37°C with 5% CO2.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS (e.g., CellTiter 96 AQueous One Solution) or MTT. The absorbance is read using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Antiviral Efficacy Assay (EC50 Determination by CPE Reduction)

Objective: To measure the ability of Remdesivir to protect cells from virus-induced cytopathic effects (CPE).

Methodology:

-

Cell Seeding: Vero E6 cells are seeded in a 96-well plate as described in the cytotoxicity assay.

-

Compound Preparation: Serial dilutions of Remdesivir are prepared as previously described.

-

Treatment and Infection: The growth medium is removed, and 50 µL of the drug dilutions are added to the cells. Subsequently, 50 µL of the virus (e.g., SARS-CoV-2) diluted to a specific multiplicity of infection (MOI), typically 0.05, is added.

-

Controls: "Virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug) are included.

-

Incubation: The plate is incubated for 72 hours at 37°C with 5% CO2 to allow for the development of CPE.

-

Viability Measurement: Cell viability is assessed using an MTS or similar assay.

-

Data Analysis: The percentage of virus inhibition is calculated for each concentration, with the virus control representing 0% inhibition and the cell control representing 100% inhibition. The EC50 value is determined by plotting the percent inhibition against the logarithm of the drug concentration and using non-linear regression.

Viral Yield Reduction Assay

Objective: To quantify the amount of infectious virus produced in the presence of the antiviral agent, providing a direct measure of its impact on viral replication.

Methodology:

-

Infection and Treatment: Host cells are infected with the virus at a high multiplicity of infection (MOI) in the presence of varying concentrations of Remdesivir.

-

Incubation: The infected cells are incubated for a defined period to allow for one or more cycles of viral replication.

-

Supernatant Collection: The cell culture supernatants, containing the progeny virions, are collected.

-

Virus Titer Quantification: The amount of infectious virus in the supernatant is quantified using a plaque assay or TCID50 assay on a fresh monolayer of susceptible cells. Alternatively, viral RNA can be quantified using qRT-PCR.

-

Data Analysis: The reduction in viral titer in the treated samples is compared to the untreated control to determine the inhibitory effect of the compound.

Figure 2: General experimental workflow for in vitro evaluation of Remdesivir.

Conclusion

Remdesivir has a well-documented profile as a broad-spectrum antiviral agent with a clear mechanism of action targeting the viral RdRp. Its potent in vitro activity against a multitude of RNA viruses, including clinically significant pathogens like SARS-CoV-2 and Ebola virus, underscores its therapeutic potential. The standardized experimental protocols outlined in this document provide a robust framework for the continued evaluation of Remdesivir and the development of next-generation antiviral agents. Further research and clinical trials are ongoing to fully elucidate its clinical efficacy and safety in various viral infections.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antiviral Assay for Anti-virus agent 1

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of "Anti-virus agent 1," a novel compound with potential antiviral activity. The described assays are fundamental for determining the efficacy, cytotoxicity, and preliminary mechanism of action of the agent against a target virus. The protocols are designed to be adaptable for various virus-cell systems.

Data Presentation

The antiviral activity and cytotoxicity of this compound are summarized in the tables below. These values are derived from the experimental protocols detailed in the subsequent sections.

Table 1: Antiviral Efficacy of this compound

| Assay Type | Virus | Cell Line | EC50 (µM) | Assay Readout |

| Plaque Reduction Assay | Virus X | Vero E6 | 1.5 | Plaque number |

| Virus Yield Reduction | Virus X | A549 | 2.0 | Viral RNA (qPCR) |

| CPE Reduction Assay | Virus Y | MDCK | 3.2 | Cell Viability |

EC50 (50% Effective Concentration) is the concentration of the agent that inhibits the viral effect (plaque formation, yield, or cytopathic effect) by 50%.

Table 2: Cytotoxicity of this compound

| Assay Type | Cell Line | CC50 (µM) | Incubation Time (h) |

| MTT Assay | Vero E6 | > 100 | 48 |

| CellTiter-Glo® | A549 | > 100 | 48 |

| Neutral Red Uptake | MDCK | > 100 | 72 |

CC50 (50% Cytotoxic Concentration) is the concentration of the agent that reduces cell viability by 50%.

Table 3: Selectivity Index of this compound

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Virus X | Vero E6 | 1.5 | > 100 | > 66.7 |

| Virus Y | MDCK | 3.2 | > 100 | > 31.3 |

The Selectivity Index (SI) is a measure of the therapeutic window of the compound. A higher SI value indicates a more promising safety profile.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

-

Host cells (e.g., Vero E6)

-

Complete growth medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the cells and add 100 µL of the different concentrations of the agent to the wells. Include a "cells only" control (medium without the agent) and a "medium only" blank.

-

Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the agent's concentration.[1]

Plaque Reduction Assay

This assay is considered the "gold standard" for determining the antiviral efficacy of a compound by quantifying the reduction in infectious virus particles.[2]

Materials:

-

Confluent monolayer of host cells (e.g., Vero E6) in 6-well plates

-

Virus stock of known titer (PFU/mL)

-

This compound

-

Infection medium (e.g., DMEM with 2% FBS)

-

Semi-solid overlay (e.g., containing agarose or methylcellulose)

-

Crystal violet staining solution

-

Formalin (10%)

Procedure:

-

Prepare serial dilutions of this compound in infection medium.

-

Aspirate the growth medium from the confluent cell monolayers.

-

In separate tubes, pre-incubate the virus (at a concentration to produce 50-100 plaques/well) with each dilution of the antiviral agent for 1 hour at 37°C.[2]

-

Infect the cell monolayers with 200 µL of the virus-agent mixture. Include a virus control (no agent) and a cell control (no virus).

-

Incubate for 1 hour at 37°C to allow for virus adsorption.

-

Aspirate the inoculum and gently add 3 mL of the semi-solid overlay medium to each well.[2]

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).

-

Fix the cells with 10% formalin for at least 30 minutes.[2]

-

Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow the plates to dry.

-

Count the number of plaques in each well. The EC50 is the concentration of the agent that reduces the plaque number by 50% compared to the virus control.

Virus Yield Reduction Assay

This assay measures the effect of the antiviral agent on the production of new infectious virus particles.

Materials:

-

Host cells in 24-well plates

-

Virus stock

-

This compound

-

TRIzol or other RNA extraction reagent

-

qRT-PCR reagents

Procedure:

-

Seed host cells in 24-well plates and incubate until confluent.

-

Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.1.

-

After a 1-hour adsorption period, wash the cells to remove unattached virus and add fresh medium containing serial dilutions of this compound.

-

Incubate for 24-48 hours.

-

Harvest the cell culture supernatant.

-

Extract viral RNA from the supernatant using an appropriate RNA extraction kit.

-

Quantify the viral RNA using a validated qRT-PCR assay.

-

The EC50 is the concentration of the agent that reduces the viral RNA yield by 50% compared to the virus control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized viral life cycle that can be targeted by antiviral agents and the experimental workflow for evaluating "this compound".

Caption: Generalized viral life cycle and potential inhibition points for "this compound".

Caption: Experimental workflow for the in vitro evaluation of "this compound".

References

Application Notes and Protocols for High-Throughput Screening of NA-Inhibitor-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses pose a significant global health threat, necessitating the continuous development of new antiviral therapeutics. A crucial protein in the life cycle of the influenza virus is neuraminidase (NA), a surface glycoprotein that facilitates the release of newly synthesized virus particles from infected host cells.[1][2] By cleaving terminal sialic acid residues from the host cell surface, neuraminidase prevents the aggregation of nascent virions and ensures their efficient dissemination.[1][3] Inhibition of this enzymatic activity is a clinically validated strategy for the treatment of influenza.[4] "NA-Inhibitor-1" represents a novel investigational compound designed to target this essential viral function.

High-throughput screening (HTS) is a powerful methodology for the rapid evaluation of large compound libraries to identify novel antiviral agents. These application notes provide detailed protocols for the primary screening and secondary validation of "NA-Inhibitor-1" and other potential neuraminidase inhibitors. The primary assay is a robust, fluorescence-based enzymatic assay suitable for HTS, which directly measures the inhibition of neuraminidase activity. A secondary, cell-based assay is also described to confirm the compound's efficacy in a more physiologically relevant context by assessing its ability to protect cells from virus-induced cytopathic effects.

Mechanism of Action of Neuraminidase Inhibitors

The influenza virus life cycle involves several stages, including attachment, entry, replication, assembly, and release. After replication and assembly within the host cell, new virions bud from the cell membrane. However, they remain tethered to the cell surface via the interaction between viral hemagglutinin (HA) and sialic acid receptors. Neuraminidase, an enzyme on the virion surface, cleaves these sialic acid linkages, releasing the progeny viruses to infect new cells.

Neuraminidase inhibitors, such as NA-Inhibitor-1, are designed to mimic the natural substrate of the enzyme, sialic acid. They bind with high affinity to the active site of the neuraminidase enzyme, competitively inhibiting its function. This blockade prevents the cleavage of sialic acid, causing the newly formed virions to aggregate on the surface of the infected cell, thus halting the spread of the infection.

Caption: Mechanism of action of NA-Inhibitor-1.

Data Presentation

The following tables summarize the expected data for assay validation and the characterization of NA-Inhibitor-1.

Table 1: HTS Assay Quality Control Parameters

| Parameter | Value | Interpretation |

| Z'-Factor | ≥ 0.70 | Excellent assay quality, suitable for HTS. |

| Signal-to-Background (S/B) Ratio | > 10 | Robust signal window for hit identification. |

| Coefficient of Variation (%CV) | < 10% | High precision and reproducibility. |

Table 2: Antiviral Activity of NA-Inhibitor-1 and Control Compound

| Compound | Enzymatic IC₅₀ (nM) | Cell-based EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| NA-Inhibitor-1 | 8.5 | 0.25 | > 100 | > 400 |

| Oseltamivir Carboxylate | 1.2 | 0.05 | > 100 | > 2000 |

IC₅₀ (Half-maximal inhibitory concentration): Concentration of the compound that inhibits 50% of the neuraminidase enzymatic activity. EC₅₀ (Half-maximal effective concentration): Concentration of the compound that provides 50% protection against virus-induced cytopathic effect. CC₅₀ (50% cytotoxic concentration): Concentration of the compound that reduces cell viability by 50%. SI (Selectivity Index): A measure of the compound's therapeutic window.

Experimental Protocols

Protocol 1: Primary HTS - Fluorescence-Based Neuraminidase Inhibition Assay

This biochemical assay is designed for high-throughput screening to identify direct inhibitors of the influenza neuraminidase enzyme. It utilizes the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the highly fluorescent product 4-methylumbelliferone (4-MU).

Caption: Workflow for the primary neuraminidase inhibition HTS.

Materials:

-

Recombinant Influenza Neuraminidase (e.g., from H1N1)

-

MUNANA Substrate (Sigma-Aldrich)

-

NA-Inhibitor-1 and other test compounds

-

Oseltamivir Carboxylate (Positive Control)

-

Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5

-

Stop Solution: 0.1 M Glycine, pH 10.7, in 25% Ethanol

-

DMSO

-

Black, flat-bottom 384-well assay plates

-

Multichannel pipettes, plate readers with fluorescence detection

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of test compounds and controls in DMSO.

-

Using an acoustic liquid handler or pintool, transfer 50 nL of each compound solution into the wells of a 384-well plate.

-

Include wells for positive controls (Oseltamivir Carboxylate, final concentration 10 µM) and negative controls (DMSO only).

-

-

Enzyme Addition:

-

Dilute the recombinant neuraminidase in cold assay buffer to a pre-determined optimal concentration.

-

Dispense 10 µL of the diluted enzyme solution into each well.

-

-

Pre-incubation:

-

Gently mix the plate on a plate shaker for 30 seconds.

-

Incubate at room temperature for 15 minutes to allow compounds to bind to the enzyme.

-

-

Substrate Addition:

-

Prepare a working solution of MUNANA in assay buffer (e.g., 200 µM).

-

Add 10 µL of the MUNANA solution to all wells to initiate the enzymatic reaction (final concentration 100 µM).

-

-

Enzymatic Reaction:

-

Mix the plate gently.

-

Incubate at 37°C for 60 minutes. Protect the plate from light.

-

-

Stopping the Reaction:

-

Add 20 µL of stop solution to each well to terminate the reaction and enhance the fluorescent signal.

-

-

Fluorescence Reading:

-

Read the plate on a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) where Signal_Min is the average of the positive controls and Signal_Max is the average of the negative controls.

-

Calculate the Z'-factor to validate assay performance.

-

Protocol 2: Secondary Assay - Cell-Based Cytopathic Effect (CPE) Inhibition Assay

This assay confirms the antiviral activity of hits from the primary screen in a cell culture model of influenza infection. Efficacy is determined by measuring the ability of a compound to protect cells from virus-induced cell death, typically quantified by measuring cell viability.

Caption: Workflow for the secondary cell-based CPE inhibition assay.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza Virus (e.g., A/WSN/33 strain)

-

Growth Medium: MEM, 10% FBS, 1% Penicillin-Streptomycin

-

Infection Medium: MEM, 0.2% BSA, 1 µg/mL TPCK-treated trypsin

-

Test compounds and controls

-

Clear-bottom, white-walled 96-well cell culture plates

-